[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene
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Overview
Description
[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene is a complex organic compound characterized by a long nonadecene chain attached to a sulfonyl group, which is further connected to a prop-2-en-1-yl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene typically involves the following steps:
Formation of Nonadec-1-ene: Nonadec-1-ene can be synthesized through the oligomerization of ethylene or by the reduction of nonadecanoic acid.
Coupling with Prop-2-en-1-ylbenzene: The sulfonyl chloride derivative is then reacted with prop-2-en-1-ylbenzene in the presence of a catalyst like palladium to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene involves its interaction with molecular targets such as enzymes and cell membranes. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The long nonadecene chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-Nonadecene: A simpler compound with a similar long-chain structure but lacking the sulfonyl and benzene groups.
Prop-1-ene-1,3-sultone: Contains a sulfonyl group but has a different structural arrangement and lacks the long nonadecene chain.
Sulfonylbenzene derivatives: Compounds with sulfonyl groups attached to benzene rings but without the long aliphatic chain.
Uniqueness
The uniqueness of [3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene lies in its combination of a long nonadecene chain, a sulfonyl group, and a benzene ring. This structure imparts unique amphiphilic properties, making it useful in various applications, from surfactants to potential pharmaceuticals .
Properties
CAS No. |
917837-09-3 |
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Molecular Formula |
C28H46O2S |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
3-nonadec-1-enylsulfonylprop-2-enylbenzene |
InChI |
InChI=1S/C28H46O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-31(29,30)27-22-25-28-23-19-18-20-24-28/h18-24,26-27H,2-17,25H2,1H3 |
InChI Key |
RQEKXYVQFBKAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CS(=O)(=O)C=CCC1=CC=CC=C1 |
Origin of Product |
United States |
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